1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety. Its molecular formula is , and it has a molecular weight of 279.24 g/mol. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique structural features that influence its reactivity and biological activity.
The compound can be synthesized through established chemical methods, primarily involving nitration and functional group modifications. It is commercially available through chemical suppliers for research purposes.
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one belongs to the class of organic compounds known as ketones and nitro compounds. Its specific structure allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry.
The synthesis of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves:
The nitration process generally employs a mixture of nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration. Following nitration, the trifluoromethylthio group can be introduced using reagents such as trifluoromethylsulfenyl chloride in the presence of bases like pyridine.
The molecular structure of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one features:
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-]
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets at the molecular level:
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one exhibits distinct physical properties due to its molecular structure:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
The compound's chemical properties include:
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0